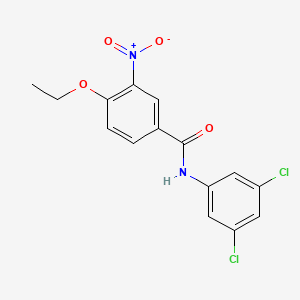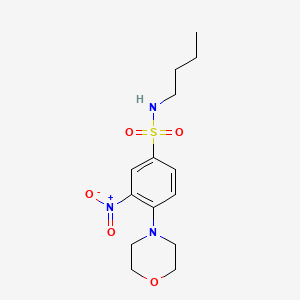
N-butyl-4-(4-morpholinyl)-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-4-(4-morpholinyl)-3-nitrobenzenesulfonamide, commonly known as NBBS, is a sulfonamide compound that has been used extensively in scientific research. It is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating the pH balance of the body. NBBS has been found to have a wide range of applications in biochemical and physiological research, and its mechanism of action has been extensively studied.
Mecanismo De Acción
NBBS works by binding to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide and water into bicarbonate and protons. This inhibition leads to a decrease in the concentration of bicarbonate in the body, which can have a range of physiological effects.
Biochemical and Physiological Effects:
NBBS has been found to have a range of biochemical and physiological effects. It has been shown to reduce intraocular pressure in animal models, making it a potential treatment for glaucoma. It has also been shown to inhibit the growth of tumors in animal models, making it a potential cancer treatment. Additionally, NBBS has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NBBS has several advantages as a research tool. It is a potent inhibitor of carbonic anhydrase, making it useful in the study of this enzyme's role in the body. It is also relatively easy to synthesize, making it readily available for research purposes. However, NBBS has some limitations as a research tool. It has been found to have some off-target effects, which could complicate the interpretation of research results. Additionally, its potency as an inhibitor could make it difficult to use in experiments that require partial inhibition of carbonic anhydrase.
Direcciones Futuras
There are several future directions for research on NBBS. One area of interest is the development of more selective carbonic anhydrase inhibitors that do not have off-target effects. Another area of interest is the use of NBBS as a potential treatment for glaucoma and other conditions that involve elevated intraocular pressure. Additionally, NBBS could be further studied as a potential cancer treatment, particularly in combination with other therapies. Finally, the anti-inflammatory properties of NBBS could be further explored for their potential in the treatment of inflammatory diseases.
Métodos De Síntesis
NBBS can be synthesized through a multistep process, starting with the reaction of butylamine and 4-nitrobenzenesulfonyl chloride to form N-butyl-4-nitrobenzenesulfonamide. This compound is then reacted with morpholine in the presence of a catalyst to yield NBBS. The synthesis process has been optimized to yield high purity NBBS with a high yield.
Aplicaciones Científicas De Investigación
NBBS has been used extensively in scientific research, particularly in the field of carbonic anhydrase inhibition. It has been found to be a potent inhibitor of several isoforms of carbonic anhydrase, including CA I, II, IV, and IX. This inhibition has been shown to have a range of physiological effects, including the reduction of intraocular pressure and the inhibition of tumor growth.
Propiedades
IUPAC Name |
N-butyl-4-morpholin-4-yl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S/c1-2-3-6-15-23(20,21)12-4-5-13(14(11-12)17(18)19)16-7-9-22-10-8-16/h4-5,11,15H,2-3,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJVRTAAJFPMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromo-3-methylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5103601.png)
![mesityl{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanone hydrochloride](/img/structure/B5103608.png)
![4-({2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzenesulfonamide](/img/structure/B5103612.png)
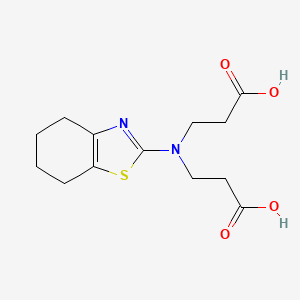
![4-[2-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B5103616.png)
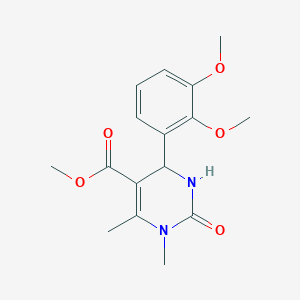
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5103639.png)
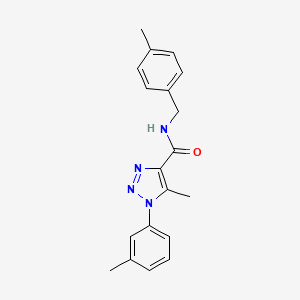
![1,1-dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B5103655.png)
![N,N-diethyl-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5103660.png)
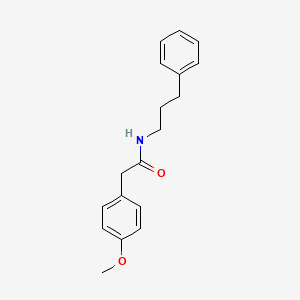
![2-[2-(ethylthio)-1H-benzimidazol-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B5103675.png)
![1,5-dimethyl-3-oxo-2-phenyl-N-[4-(4-pyridinylmethyl)phenyl]-2,3-dihydro-1H-pyrazole-4-carboxamide](/img/structure/B5103677.png)
